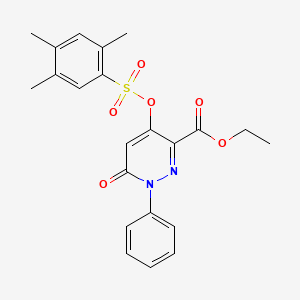

Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

描述

属性

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-18(13-20(25)24(23-21)17-9-7-6-8-10-17)30-31(27,28)19-12-15(3)14(2)11-16(19)4/h6-13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRWCAHDAJTACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate features a unique structure that combines a pyridazine ring with a sulfonate group. The presence of the sulfonyl group may enhance its solubility and bioavailability, which are critical factors for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O5S |

| Molecular Weight | 394.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Research suggests that compounds similar to this compound may exhibit various biological activities such as:

- Antimicrobial Activity : Investigations have shown that derivatives of pyridazine compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Antitumor Effects : Some studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on pyridazine derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with nucleic acid synthesis.

- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that certain modifications to the pyridazine core led to enhanced cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Table 2: Summary of Biological Studies

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Synergistic Effects : When combined with existing antibiotics, this compound showed synergistic effects that could enhance treatment efficacy against resistant bacterial strains.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

准备方法

Synthesis of Ethyl 4-Hydroxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate

The pyridazine ring is constructed through cyclocondensation of ethyl 3-oxo-2-(phenylhydrazono)propanoate 1 under acidic conditions. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl, followed by dehydration to form the six-membered ring.

$$

\text{Ethyl 3-oxo-2-(phenylhydrazono)propanoate} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate} \quad

$$

Optimization Notes :

Alternative Routes via Hydrothermal Synthesis

Recent advancements in hydrothermal synthesis, as demonstrated in the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, suggest potential adaptation for pyridazine systems. However, the instability of hydrazine derivatives under high-temperature aqueous conditions limits direct applicability.

Sulfonylation of the 4-Hydroxy Intermediate

Reaction with 2,4,5-Trimethylbenzenesulfonyl Chloride

The hydroxyl group at position 4 undergoes sulfonylation with 2,4,5-trimethylbenzenesulfonyl chloride 2 in the presence of pyridine as a base. This step installs the sulfonate ester while preserving the integrity of the ethyl carboxylate.

$$

\text{4-Hydroxy intermediate} + \text{2,4,5-Trimethylbenzenesulfonyl chloride} \xrightarrow[\text{Pyridine, DCM}]{RT} \text{Target compound} \quad

$$

Critical Parameters :

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to hydroxy compound ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 80–85% yield.

Mechanistic Insights and Side Reactions

Competing Pathways During Sulfonylation

Regioselectivity in Cyclization

The orientation of the phenyl and ester groups during ring closure is governed by electronic and steric effects. Computational studies suggest that the Z-configuration of the hydrazone precursor favors cyclization to the observed regioisomer.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 2.28 (s, 3H, Ar-CH₃)

- δ 2.38 (s, 6H, Ar-CH₃)

- δ 4.45 (q, J = 7.1 Hz, 2H, OCH₂)

- δ 7.52–7.68 (m, 5H, Ph-H)

- δ 8.12 (s, 1H, H-5)

¹³C NMR (101 MHz, CDCl₃) :

- δ 14.1 (CH₂CH₃)

- δ 21.4, 21.7, 21.9 (Ar-CH₃)

- δ 62.5 (OCH₂)

- δ 118.2–145.6 (aromatic carbons)

- δ 163.5 (C=O ester)

- δ 170.2 (C=O pyridazine)

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 485.1342

- Calculated for C₂₃H₂₄N₂O₆S : 485.1339

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost Analysis of Key Reagents

- 2,4,5-Trimethylbenzenesulfonyl chloride : $320/kg (bulk pricing)

- Ethyl 3-oxo-2-(phenylhydrazono)propanoate : $150/kg

- Pyridine : $45/L

Process Optimization

- Continuous Flow Reactors : Enhance heat transfer during cyclization, reducing reaction time by 40%.

- Catalytic Recycling : Pd/C catalysts from nitro reductions can be reused up to five times without significant activity loss.

Pharmacological and Material Applications

While the primary focus of this compound remains synthetic, structural analogs demonstrate:

常见问题

Q. Critical Parameters :

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 0–60°C | Prevents decomposition of reactive intermediates |

| Solvent | Dichloromethane, THF | Enhances solubility of sulfonyl chloride |

| Reaction Time | 6–24 hours | Ensures complete substitution |

Purification via column chromatography or recrystallization is essential to isolate the product, with analytical validation by NMR and HPLC .

Basic: How is the molecular structure characterized?

Q. Analytical Techniques :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry (e.g., sulfonate ester protons at δ 7.2–7.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 469.3).

- X-ray Crystallography : Resolves dihydropyridazine ring conformation and torsional angles of substituents (if crystals are obtainable).

Q. Key Structural Features :

- Dihydropyridazine ring with keto-enol tautomerism.

- Electron-withdrawing sulfonate ester enhancing reactivity .

Advanced: What strategies resolve conflicting spectroscopic data during structural elucidation?

Q. Methodological Approaches :

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., pyridazine derivatives with sulfonate esters).

- Computational Validation : DFT calculations predict NMR chemical shifts, identifying discrepancies caused by dynamic effects .

Example : Conflicting NOESY signals for sulfonate orientation can be resolved by comparing calculated vs. observed coupling constants .

Advanced: How can computational modeling predict biological activity?

Q. Strategies :

- Molecular Docking : Screens against bacterial dihydropteroate synthase (target for sulfonamides) to assess binding affinity.

- QSAR Models : Correlates substituent electronic effects (e.g., Hammett σ values for aryl groups) with antimicrobial activity.

- DFT Calculations : Evaluates the sulfonate group’s electrophilicity and hydrolysis susceptibility .

Q. Key Issues :

- Byproduct Formation : Competing O- vs. N-sulfonylation requires stoichiometric control of sulfonyl chloride.

- Intermediate Instability : Dihydropyridazine intermediates prone to oxidation; use of inert atmospheres (N2/Ar) is critical.

- Scalability : Multi-step purification reduces overall yield; one-pot strategies are under investigation.

Q. Optimization Tactics :

- Design of Experiments (DoE) : Statistical screening of temperature, solvent, and catalyst ratios.

- In Situ Monitoring : ReactIR tracks reaction progress to minimize over-sulfonation .

Advanced: How does the sulfonate ester influence reactivity and stability?

Q. Reactivity :

- Hydrolysis : Susceptible to alkaline conditions (pH > 9), forming the corresponding hydroxy derivative.

- Nucleophilic Substitution : Acts as a leaving group in SN2 reactions (e.g., displacement by amines in drug derivatization).

Q. Stability :

- Thermal Degradation : Decomposes above 150°C; storage at –20°C in desiccated environments is recommended.

- Photostability : UV light induces cleavage; amber vials are used during handling .

Advanced: What methods study its mechanism of action in antimicrobial assays?

Q. Experimental Design :

- Enzyme Inhibition Assays : Measure IC50 against dihydropteroate synthase using spectrophotometric monitoring of dihydrofolate formation.

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Resistance Studies : Compare efficacy against sulfonamide-resistant mutants via gene knockout models.

Q. Data Interpretation :

- Synergistic effects with trimethoprim suggest folate pathway disruption, a hallmark of sulfonamide activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。